4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C19H13Cl2N3S, indicating it contains 19 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 sulfur atom . The presence of the pyrazolo[1,5-a]pyrazine core suggests that this compound may exhibit aromaticity, contributing to its stability.Scientific Research Applications
Heterocyclic Compound Synthesis and Application
Synthetic Pathways and Chemical Properties : Research on pyrazolo[1,5-a]pyrimidines, a structurally related compound, highlights the synthetic methodologies for creating these heterocyclic compounds. For example, the synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines demonstrate various biological activities, indicating their utility in developing medicinal and possibly other scientific applications (Xu Li-feng, 2011).
Material Science Applications : The development of conjugated polymers for photovoltaic applications involves the use of heterocyclic compounds as key structural elements. For instance, bridged bithiophene-based conjugated polymers incorporating heterocyclic units have been designed for optimizing solar cell performance, highlighting the role of these compounds in advancing renewable energy technologies (Chiu-Hsiang Chen et al., 2010).
Catalysis in Organic Synthesis : Compounds with pyrazolo[1,5-a]pyrazine motifs have been explored as catalysts in organic synthesis. For example, a study demonstrated the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as an efficient catalyst for synthesizing various heterocyclic derivatives under aqueous conditions, emphasizing the compound's role in green chemistry (A. Khazaei et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
Similar compounds have been reported to affect the production of reactive oxygen species (ros), which are linked to disease development .
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(3-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c20-15-5-1-3-13(9-15)12-25-19-18-11-17(23-24(18)8-7-22-19)14-4-2-6-16(21)10-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPJFYFUPUZZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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